molecular formula C8H9FN2O4S B8732466 N-(4-fluoro-3-nitrophenyl)ethanesulfonamide CAS No. 143701-85-3

N-(4-fluoro-3-nitrophenyl)ethanesulfonamide

Cat. No. B8732466
M. Wt: 248.23 g/mol
InChI Key: OAAJLOHCGJYHJG-UHFFFAOYSA-N
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Patent
US05416236

Procedure details

20.2 g (0.129 mol) of 4-fluoro-3-nitroaniline was dissolved in 120 ml of pyridine, and 17.8 g (0.136 mol) of ethanesulfonyl chloride was added dropwise to the solution at a temperature of not higher than 5° C. Thereafter the temperature was raised to room temperature and the reaction was continued for one night. After the pyridine was distilled off, the thus-obtained product was dissolved in ethyl acetate and washed with diluted hydrochloric acid twice, then with water, and with saturated saline solution. The solution was dried over anhydrous sodium sulfate, and the ethyl acetate was distilled off to obtain the crude product (crystals). The crude product was washed with diisopropyl ether, thereby obtaining 29.7 g of the objective product (yield: 93%) in the form of brown crystals. Melting point: 133° to 136° C.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[CH2:12]([S:14](Cl)(=[O:16])=[O:15])[CH3:13]>N1C=CC=CC=1>[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:14]([CH2:12][CH3:13])(=[O:16])=[O:15])=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
20.2 g
Type
reactant
Smiles
FC1=C(C=C(N)C=C1)[N+](=O)[O-]
Name
Quantity
120 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
17.8 g
Type
reactant
Smiles
C(C)S(=O)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was continued for one night
DISTILLATION
Type
DISTILLATION
Details
After the pyridine was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the thus-obtained product was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with diluted hydrochloric acid twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the ethyl acetate was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain the crude product (crystals)
WASH
Type
WASH
Details
The crude product was washed with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(C=C1)NS(=O)(=O)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 29.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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